Quetiapine Fumarate

Beschreibung

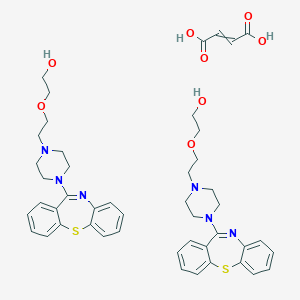

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJULTYCAQOIJ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044201 | |

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-72-2 | |

| Record name | Quetiapine fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Research of Quetiapine Fumarate

The manufacturing of Quetiapine (B1663577) Fumarate (B1241708) has been subject to extensive research, leading to the development of various synthetic methodologies, from classical multi-step approaches to more streamlined one-pot processes.

Elucidation of Classical and Novel Synthetic Routes for Quetiapine Fumarate

The synthesis of this compound has evolved significantly from its initial conception. Classical and novel routes have been developed to improve yield, reduce costs, and minimize environmental impact.

Classical Synthesis: The foundational synthesis of quetiapine typically begins with the formation of a dibenzothiazepinone core. newdrugapprovals.org A common classical route involves the reaction of 2-aminodiphenyl sulfide (B99878) with phenyl chloroformate, followed by intramolecular cyclization to yield dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one. google.com This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to produce the reactive 11-chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine. newdrugapprovals.orggoogle.com The final step involves a nucleophilic substitution reaction between this chloro-intermediate and the side chain, 1-(2-hydroxyethoxy)ethylpiperazine, to form the quetiapine base. newdrugapprovals.org The base is then converted to its fumarate salt by treatment with fumaric acid in an alcoholic solvent like ethanol (B145695). google.comgoogle.comjustia.com

Novel Synthetic Approaches: Research has focused on overcoming the limitations of classical routes, such as the use of hazardous reagents and the generation of waste. Novel approaches include:

Alternative Chlorinating Agents: To avoid the hazardous nature of phosphorus oxychloride, alternative chlorinating agents like oxalyl chloride have been explored. newdrugapprovals.org

Direct Amination: Some newer methods bypass the chlorination step altogether. One such process involves the direct reaction of 10H-dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-one with the piperazine (B1678402) side chain in the presence of a titanium alkoxide catalyst. newdrugapprovals.org

Transamination: Another innovative route involves the transamination of dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-ylamine with 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP). google.com This method avoids the typical displacement of a leaving group like chloride. google.com

A comparative overview of these synthetic strategies is presented below.

| Route | Starting Materials | Key Reagents | Key Intermediates | Advantages/Disadvantages |

| Classical Route | 2-Aminodiphenyl sulfide, 1-(2-hydroxyethoxy)ethylpiperazine | Phenyl chloroformate, POCl₃, Fumaric acid | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one, 11-Chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Well-established; Uses hazardous POCl₃. newdrugapprovals.orggoogle.com |

| Alternative Chlorination | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-(10H)-one | Oxalyl chloride | 11-Chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Avoids phosphorus compounds. newdrugapprovals.org |

| Direct Amination | 10H-Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-one | Titanium alkoxide | - | Avoids chlorination step; Uses expensive catalyst. newdrugapprovals.org |

| Transamination | Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11-ylamine | 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP) | - | Avoids typical leaving group displacement. google.com |

Investigation of Key Intermediates in this compound Synthesis (e.g., Dibenzothiazepinone, 11-Chlorodibenzothiazepine)

The efficiency and purity of the final this compound product are highly dependent on the synthesis and quality of its key intermediates.

Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepin-11(10H)-one: This tricyclic lactam is a crucial precursor in many synthetic routes. heteroletters.orgtsijournals.com Its synthesis has been a focal point of process optimization. Traditional methods often involved multiple steps with the isolation of intermediates, which is economically and environmentally disadvantageous. heteroletters.org More efficient syntheses have been developed, such as a one-pot method starting from 2-(phenylthio)aniline (B115240) and triphosgene, followed by cyclization, which can achieve high yields and purity (>99%). heteroletters.org Another approach starts with o-nitrochlorobenzene and thiophenol. patsnap.com

11-Chlorodibenzothiazepine: This reactive intermediate is typically formed by the chlorination of dibenzothiazepinone. google.com The conventional process uses phosphorus oxychloride in an aromatic solvent like xylene at reflux temperature. google.com This step is critical as the stability of the 11-chloro intermediate can be a concern. newdrugapprovals.org The reaction of this intermediate with the piperazine side chain, 2-(2-piperazin-1-ylethoxy)-ethanol, yields the quetiapine base. google.com

Patent Landscape Analysis for this compound Manufacturing Processes

The patent literature for this compound reveals a competitive landscape focused on process improvements and the development of novel crystalline forms.

Original Synthesis: The initial patent (U.S. Pat. No. 4,879,288) described the fundamental synthesis involving the reaction of 11-chlorodibenzo[b,f] newdrugapprovals.orgnih.govthiazepine with the piperazine side chain and the subsequent formation of the fumarate salt. newdrugapprovals.orgjustia.com

Process Refinements: Subsequent patents have focused on refining this process. For instance, US patent 8,048,876 B2 details a process for preparing high-purity this compound (>99.5% by HPLC) by reacting dibenzothiazepinone with phosphorous oxychloride in the presence of triethylamine (B128534) in xylene. google.com Other patents describe the use of phase transfer catalysts to improve the condensation step between 11-chlorodibenzothiazepine and the piperazine side chain. google.com

One-Pot Syntheses: Several patents disclose one-pot synthesis strategies to improve efficiency. WO 2007/020011 describes a one-pot process, while other patents (e.g., WO 2005/014590) describe routes using protected intermediates, which may also be performed in a one-pot fashion. newdrugapprovals.orggoogle.com

Polymorphs: A significant area of patent activity involves the discovery and preparation of different polymorphic forms of this compound, which can have different physical properties. For example, US 2003/0216376 describes polymorphs designated as Form I, II, and III. justia.com

Exploration of One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced solvent usage, shorter reaction times, and lower costs.

Impurity Profiling and Chemical Control Strategies

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Identification and Structural Elucidation of Process-Related Impurities in this compound

Various process-related impurities in this compound have been identified, isolated, and characterized using techniques like HPLC, LC-MS, NMR, and IR spectroscopy. nih.govtandfonline.comingentaconnect.com These impurities can arise from starting materials, intermediates, by-products, or degradation. tandfonline.comresearchgate.net

The structures of several impurities have been elucidated and their formation pathways proposed. nih.govtandfonline.comnih.gov For example, one study identified seven impurities in crude quetiapine samples, ranging from 0.05-0.15% by HPLC. nih.govingentaconnect.com The structures were confirmed by independent synthesis and spectroscopic analysis. nih.govresearchgate.net

Below is a table summarizing some of the identified process-related impurities.

| Impurity Name/Type | Common Name | Potential Origin |

| 2-[4-Dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol Quetiapine | From 2-chloroethanol (B45725) impurity in a raw material reacting with piperazinyl thiazepine. nih.govingentaconnect.com |

| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | N-formyl piperazinyl thiazepine | Process-related by-product. nih.govingentaconnect.com |

| 1,4-bis[dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine-11-yl]piperazine | Dimer Impurity / Bis(dibenzo)piperazine | Reaction of two molecules of the chloro-intermediate with one molecule of piperazine. nih.govtandfonline.com |

| 11-(1-piperazinyl)dibenzo[b,f] newdrugapprovals.orgnih.govthiazepine | Piperazinyl thiazepine | Unreacted intermediate. nih.govtandfonline.com |

| 2-(Phenylthio)aniline | - | Starting material for the synthesis of the dibenzothiazepinone core. tandfonline.comnih.gov |

| Phenyl N-[2-(phenylthio)phenyl]carbamate | - | Intermediate from the reaction of 2-(phenylthio)aniline with phenyl chloroformate. tandfonline.comnih.gov |

| 2-(2-Aminophenylthio)benzonitrile | - | Potential genotoxic impurity that needs to be controlled at trace levels. researchgate.net |

| An impurity with m/z 402 | - | Degradant formed under acid stress conditions. waters.com |

Control strategies for these impurities involve optimizing reaction conditions, purifying intermediates, and developing specific work-up procedures to minimize their formation and effectively remove them from the final product. acs.org

Application of Chromatographic Techniques for Impurity Detection

Chromatographic methods are fundamental in the separation and quantification of impurities within this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

Researchers have developed various stability-indicating HPLC and UPLC methods to separate quetiapine from its process-related impurities and degradation products. nih.gov These methods typically employ a reversed-phase approach, commonly using C8 or C18 columns. waters.comlcms.cz For instance, one validated RP-UPLC method uses an Agilent Eclipse Plus C18 column with a gradient elution system. nih.gov The mobile phase often consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer or aqueous triethylamine) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com Detection is most frequently performed using a UV detector, with wavelengths set around 210 nm, 220 nm, or 252 nm to monitor the elution of quetiapine and its impurities. nih.govjapsonline.comorientjchem.org

The United States Pharmacopeia (USP) outlines a specific impurity method for this compound that has been successfully run on various LC systems, including Alliance HPLC, ACQUITY Arc UHPLC, and ACQUITY UPLC H-Class PLUS systems, demonstrating the robustness and transferability of the method. waters.com In one study, a reverse-phase HPLC method identified six unknown impurities and one known intermediate, with concentrations ranging from 0.05% to 0.15%. nih.gov These impurities were subsequently isolated using preparative HPLC for structural characterization. nih.gov Another HPLC method successfully separated quetiapine from related compounds like piperazine, lactam, and an ethanol compound with good resolution. japsonline.com

High-Performance Thin-Layer Chromatography (HPTLC) has also been applied, particularly for the identification and quantification of specific impurities. akjournals.comresearchgate.net A developed HPTLC method on a silica (B1680970) gel stationary phase with a toluene–methanol mobile phase was used to determine the genotoxic impurity 2-chloroaniline (B154045) in this compound. akjournals.com

Below is an interactive table summarizing various chromatographic methods used for this compound impurity analysis.

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 µm | Solvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: Acetonitrile/Methanol (80:20 v/v) | UV (252 nm) | Separation of quetiapine from 5 impurities/degradation products. | nih.gov |

| RP-HPLC | XBridge BEH C8, 3.5 µm | Gradient elution | PDA | USP impurity method analysis. | waters.com |

| RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | UV (220 nm) | Determination of related compounds (piperazine, lactam, ethanol compound). | japsonline.com |

| RP-HPLC | Hypersil C18, 5µm | pH 3.0 phosphate buffer and Acetonitrile (gradient) | PDA (210 nm) | Fumaric acid content determination. | ajptr.com |

| HPTLC | Silica gel | Toluene–Methanol (7:4) | Densitometer (235 nm) | Determination of 2-chloroaniline (genotoxic impurity). | akjournals.com |

Spectroscopic Characterization of Impurity Structures (e.g., NMR, MS, IR)

Following isolation by chromatographic techniques, the definitive structural elucidation of impurities is accomplished through a combination of spectroscopic methods. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are key to this process. tandfonline.comnih.gov

In multiple studies, impurities isolated from crude quetiapine samples were subjected to a battery of spectroscopic analyses. nih.govingentaconnect.com

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), provides the molecular weight of the impurity. nih.govingentaconnect.com For example, the ESI mass spectrum of an impurity designated "desethanol quetiapine" displayed a protonated molecular ion at m/z 340, indicating a molecular weight of 339, which is 44 atomic mass units less than quetiapine. ingentaconnect.com Tandem MS (MS/MS) is used to fragment the molecular ion, yielding structural information that helps in identifying the core structure and the positions of substituents. sci-hub.senih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is arguably the most powerful tool for unambiguous structure determination. nih.govtandfonline.com It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For instance, in characterizing an impurity, a downfield shift of methylene (B1212753) protons attached to the piperazine ring in the ¹H NMR spectrum compared to the parent drug can indicate a modification at that site. ingentaconnect.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the impurity molecule. nih.govtandfonline.com The presence or absence of characteristic absorption bands, such as S=O stretching (around 1016 cm⁻¹) or C=O stretching, can confirm oxidation or other chemical transformations. researchgate.netrasayanjournal.co.in

Through the combined interpretation of data from these techniques, researchers have successfully identified and characterized numerous quetiapine impurities, including starting materials, by-products, and degradation products. nih.govtandfonline.comnih.gov

De Novo Synthesis and Characterization of Predicted and Detected Impurities

To confirm the structures proposed by spectroscopic analysis and to obtain reference standards for analytical method validation, impurities are often independently prepared through de novo synthesis. nih.govresearchgate.net This process involves designing a specific chemical reaction pathway to create the impurity from known starting materials.

Quetiapine N-oxide was synthesized by reacting quetiapine with sodium periodate (B1199274) in methanol. rasayanjournal.co.in

Quetiapine S-oxide was prepared by oxidizing quetiapine hemifumarate with hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate. rasayanjournal.co.in

Once synthesized, the impurity is thoroughly characterized using the same spectroscopic methods (NMR, MS, IR) applied to the isolated impurity. nih.govresearchgate.netrasayanjournal.co.in The spectral data of the synthesized material must match that of the impurity found in the drug substance. researchgate.netrasayanjournal.co.in A crucial final step in the confirmation process is to co-inject the synthesized impurity with a sample of the drug substance into an HPLC system. nih.govresearchgate.net The identical retention time of the synthesized compound and the unknown peak in the chromatogram provides unambiguous confirmation of the impurity's identity. nih.govresearchgate.net

Investigation into the Origin and Formation Mechanisms of Impurities (e.g., Degradation Products, By-products)

Understanding the formation pathways of impurities is essential for implementing effective control strategies during the manufacturing process and throughout the product's shelf life. Impurities in this compound can be broadly classified as process-related impurities (by-products, intermediates, or unreacted starting materials) and degradation products. tandfonline.comresearchgate.net

Process-Related Impurities: These impurities arise during the synthesis of the quetiapine API. Studies have identified several such impurities and proposed their formation mechanisms. tandfonline.comnih.gov For example, an impurity known as "desethanol quetiapine" is formed when the alkylation of the piperazinyl thiazepine intermediate occurs with 2-chloroethanol, an impurity present in the 2-(2-chloroethoxy)ethanol (B196239) reagent. tsijournals.com Another impurity, 1,4-bis(dibenzo[b,f] waters.comtandfonline.comthiazepin-11-yl)piperazine, can result from the reaction of two molecules of the dibenzothiazepine intermediate with one molecule of piperazine. tandfonline.com

Degradation Products: These impurities result from the chemical decomposition of the quetiapine molecule under the influence of environmental factors such as light, heat, humidity, and oxidative or hydrolytic conditions. sci-hub.senih.govresearchgate.net Forced degradation studies are performed to intentionally degrade the drug substance under these stress conditions to identify potential degradation products and elucidate degradation pathways. sci-hub.senih.gov

Oxidative Degradation: Quetiapine is particularly susceptible to oxidation. sci-hub.senih.gov Studies show that exposure to oxidative conditions leads to the formation of degradation products such as Quetiapine N-oxide and Quetiapine S-oxide, where oxidation occurs at the piperazine nitrogen and the sulfur atom of the thiazepine ring, respectively. sci-hub.seresearchgate.netrasayanjournal.co.in

Hydrolytic Degradation: The drug also shows degradation under acidic and basic hydrolytic conditions. sci-hub.senih.gov

The table below summarizes some identified degradation products from forced degradation studies.

| Stress Condition | Identified Degradation Products | Reference |

| Oxidation | Quetiapine sulfoxide (B87167), Hydroxy quetiapine sulfoxide, Hydroxy quetiapine | sci-hub.se |

| Acidic Hydrolysis | DPH1 (unspecified hydrolytic product) | sci-hub.se |

Analytical Method Development for Genotoxic Impurity Assessment and Control in this compound

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory agencies like the EMA and FDA have established stringent control limits for such impurities, often at a Threshold of Toxicological Concern (TTC) of 1.5 µg per day. akjournals.com This necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels in APIs like this compound.

Several advanced analytical methods have been developed for this purpose. A liquid chromatography-mass spectrometry (LC-MS) method was created to determine three potential genotoxic impurities—2-(2-Aminophenylthio)benzoicacid hydrochloride, 2-Aminothiophenol, and 2-(2-Aminophenylthio)benzonitrile—at levels around 1.6 ppm in the drug substance. researchgate.net This method utilized an Inert sustain-AQ C18 column and was validated for specificity, precision, linearity, and accuracy to ensure reliable control of these impurities below their specified limits. researchgate.net

Another approach involved the development and validation of a High-Performance Thin-Layer Chromatography (HPTLC) method for quantifying the potential genotoxic impurity 2-chloroaniline. akjournals.com This method demonstrated high sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for 2-chloroaniline of 0.018 ng and 0.054 ng per band, respectively. akjournals.com The method was validated according to ICH Q2-R1 guidelines and proven to be specific, precise, linear, and accurate for monitoring 2-chloroaniline levels in this compound. akjournals.com

Advanced Analytical Methodologies for Quetiapine Fumarate Characterization

Chromatographic Method Development and Validation

Chromatographic techniques are central to the analytical characterization of Quetiapine (B1663577) Fumarate (B1241708), enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Quetiapine Fumarate and Related Substances

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. ajrconline.orgijpsm.com Reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for the quantitative determination of this compound in both bulk drug and tablet formulations. jocpr.comorientjchem.org These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic solvent mixture, such as phosphate (B84403) buffer and acetonitrile (B52724). researchgate.netresearchgate.net Detection is commonly carried out using a UV detector at wavelengths around 210 nm, 251 nm, or 290 nm. ajrconline.orgijpsm.comorientjchem.org

The retention time for this compound in these methods is typically short, often around 2.6 to 5.27 minutes, allowing for rapid analysis. jocpr.comorientjchem.org The methods are validated to be linear over a specific concentration range, for instance, from 20-400 µg/ml, with high correlation coefficients (R² > 0.999) indicating a strong linear relationship. jocpr.comorientjchem.org HPLC is also crucial for identifying and quantifying related substances and potential impurities, ensuring the safety and efficacy of the drug. researchgate.netnih.govjapsonline.com

Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, offers significant advantages in the analysis of this compound. nih.gov By utilizing sub-2 µm particle columns, UPLC provides faster analysis times, increased resolution, and enhanced sensitivity compared to traditional HPLC. nih.gov A validated stability-indicating RP-UPLC method can separate Quetiapine from its impurities and degradation products in a run time as short as 5 minutes. nih.govresearchgate.net

These methods often use columns like the Agilent Eclipse Plus C18 and a gradient elution with a mobile phase composed of an aqueous buffer (e.g., 0.1% aqueous triethylamine) and an organic solvent mixture (e.g., acetonitrile and methanol). nih.govresearchgate.net UPLC is particularly valuable for impurity profiling and forced degradation studies, where its high resolution can effectively separate multiple components. nih.gov The increased sensitivity of UPLC also allows for the detection and quantification of trace-level impurities. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Trace Impurity Determination in this compound

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the determination of trace impurities in this compound. akjournals.com HPTLC methods have been developed and validated for the identification of potential genotoxic impurities, such as 2-chloroaniline (B154045), at very low levels. akjournals.com These methods are specific and selective, with low limits of detection (LOD) and quantification (LOQ). For instance, the LOD and LOQ for 2-chloroaniline can be as low as 0.018 ng and 0.054 ng per band, respectively. akjournals.com HPTLC can also be used to separate Quetiapine from its degradation products, such as quetiapine N-oxide and des-ethanol quetiapine. sci-hub.se

Development of Stability-Indicating Chromatographic Methods for Degradation Product Analysis of this compound

The development of stability-indicating analytical methods is crucial for assessing the chemical stability of this compound under various stress conditions. sci-hub.senih.gov These methods, typically based on HPLC or UPLC, are designed to separate the intact drug from its degradation products that may form under conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis. sci-hub.senih.govakjournals.com

Forced degradation studies are performed to demonstrate the specificity of the method. akjournals.com For example, this compound has been shown to degrade significantly under oxidative and acidic hydrolytic conditions. sci-hub.senih.gov The degradation products are well-resolved from the main peak, and the mass balance is calculated to ensure that all degradation products are accounted for. akjournals.com The identification of these degradation products is often accomplished using mass spectrometry (MS). sci-hub.senih.gov

Validation of Analytical Methods According to International Guidelines (Specificity, Precision, Linearity, Accuracy, Robustness, LOD, LOQ)

The validation of analytical methods for this compound is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure that the methods are suitable for their intended purpose. nih.govajrconline.orgjocpr.comorientjchem.orgajptr.comresearchgate.net This comprehensive validation process includes the evaluation of several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo ingredients. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comorientjchem.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.comorientjchem.orgajptr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage of recovery is calculated. jocpr.comorientjchem.orgajptr.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govorientjchem.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.comorientjchem.orgajptr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comorientjchem.orgajptr.com

Spectroscopic and Thermal Characterization Techniques

In addition to chromatographic methods, spectroscopic and thermal analysis techniques play a vital role in the comprehensive characterization of this compound. These methods provide valuable information about the drug's molecular structure, solid-state properties, and thermal behavior.

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for the structural elucidation of this compound and its impurities. nih.govtandfonline.com IR spectroscopy provides information about the functional groups present in the molecule, while NMR spectroscopy helps in determining the arrangement of atoms within the molecule. tandfonline.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities. nih.govtandfonline.com

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about melting point, purity, and polymorphism. nih.govnih.gov The pure drug typically shows a sharp endothermic peak corresponding to its melting point. nih.govnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural and Compatibility Studies of this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural elucidation and compatibility screening of this compound. conicet.gov.ar By analyzing the interaction of infrared radiation with the sample, FT-IR provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.

Research findings indicate that the FT-IR spectrum of pure this compound exhibits several characteristic absorption bands. nih.gov The absence of shifts in these characteristic peaks or the appearance of new bands in a mixture of the drug with pharmaceutical excipients suggests a lack of chemical interaction, confirming their compatibility. nih.govresearchgate.netnih.gov For instance, studies have shown that this compound is compatible with excipients like hydroxypropyl methylcellulose (B11928114) (HPMC), as the spectra of the physical mixtures retain all the characteristic bands of the drug. nih.govresearchgate.net FT-IR is also used to characterize different polymorphic forms; for example, a novel amorphous form of this compound designated as Form IV has been identified with its own distinct spectral peaks. justia.comgoogle.com

Table 1: Characteristic FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3317 | O–H stretching | nih.gov |

| 3074 | C–H aromatic stretching | nih.gov |

| 2870 | C–H aliphatic stretching | nih.gov |

| 1718 | Carbonyl (C=O) from fumarate | justia.comgoogle.com |

| 1600 | C=N stretching | nih.gov |

| 1580 | C=C stretching | nih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Solid-State Transitions of this compound

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alraziuni.edu.ye It is extensively used to investigate the thermal properties of this compound, such as its melting point and solid-state transitions.

The DSC thermogram of pure this compound shows a sharp endothermic peak corresponding to its melting point, which is consistently reported in the range of 173–177°C. nih.govresearchgate.netmdpi.com This technique is a critical tool for compatibility studies; a significant shift in the melting peak of the drug or the appearance of new thermal events when mixed with an excipient can indicate a physical or chemical interaction. researchgate.netnih.gov For example, while some excipients show no interaction, others may cause post-melting interactions due to the solubilization of the drug in the melted excipient. researchgate.net DSC is also effective in studying solid-state transitions, such as the characterization of coamorphous dispersions, where changes in melting temperature and heat of fusion (ΔH_f) reveal alterations in the material's physical state. nih.gov

Table 2: Reported Melting Endotherms for this compound from DSC Analysis

| Reported Melting Point (°C) | Source |

|---|---|

| 173.26 | researchgate.net |

| 175.40 | nih.gov |

| 175.45 | nih.gov |

| 175.80 | nih.gov |

| 177 | mdpi.com |

X-ray Diffraction (XRD) for Crystallinity and Polymorphism Studies of this compound

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the solid-state nature of pharmaceutical materials. It provides definitive proof of a material's crystallinity and is essential for identifying and differentiating various polymorphic forms. mdpi.com

Table 3: Characteristic 2θ Diffraction Peaks for this compound Polymorphs

| Polymorph | Characteristic 2θ Peaks (°) | Source |

|---|---|---|

| Form I | 7.3, 9.2, 11.6, 13.3, 14.4, 14.8, 15.3, 15.9, 16.2, 16.7, 17.6, 19.1, 19.7, 20.1, 20.8, 21.1 | google.com |

| Form II | 4.9, 7.4, 9.2, 11.7, 13.4, 14.4, 14.9, 15.4, 15.9, 16.3, 16.7, 17.7, 18.6, 19.8, 20.2, 20.8 | google.com |

| Form IV | Plain halo between ~10° to 50° (amorphous) | justia.comgoogle.com |

Scanning Electron Microscopy (SEM) for Morphological Examination of this compound Particles

Scanning Electron Microscopy (SEM) is used to investigate the morphological characteristics of a substance, such as particle size, shape, and surface texture. ugr.es This technique provides high-resolution, three-dimensional images by scanning a focused beam of electrons over a sample's surface.

For this compound, SEM has been employed to examine the surface morphology of the pure drug powder as well as its formulations. ugr.es In formulations like hydrogels, SEM images can reveal a super-porous surface with inter-connected pores and capillary channels, which are critical for controlling drug release. nih.gov The technique has also been used to visualize the surface properties of nanosuspensions and self-nanoemulsifying drug delivery systems (S-SNEDDS) containing this compound. ugr.esresearchgate.net These morphological examinations are vital for understanding how the physical form of the drug and its carrier system can influence the performance of the final dosage form.

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis for the identification and structural elucidation of compounds. When coupled with a separation technique like liquid chromatography, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary approach for the identification and characterization of low-level impurities in active pharmaceutical ingredients. ptfarm.pl This hyphenated technique is used to separate impurities from the main compound and then determine their molecular weights and structural fragments, which is crucial for impurity profiling during drug development. ptfarm.plnih.gov

In the analysis of this compound, LC-MS has been instrumental in identifying impurities arising from both the synthesis process and degradation under stress conditions. ptfarm.plnih.gov Studies have successfully isolated and characterized several process-related impurities and degradation products. nih.govsci-hub.seingentaconnect.com Forced degradation studies under acidic and oxidative conditions have shown that Quetiapine is susceptible to degradation, leading to products such as quetiapine sulfoxide (B87167). sci-hub.se

Table 4: Process-Related Impurities of this compound Identified by Mass Spectrometry

| Impurity Name | Common Name | Protonated Molecular Ion (m/z) | Source |

|---|---|---|---|

| 2-[4-dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol quetiapine | 340 | nih.govingentaconnect.com |

| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] researchgate.netptfarm.plthiazepine | N-formyl piperazinyl thiazepine | 324 | nih.govingentaconnect.com |

| 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-piperazinyl-1-carboxylate | Quetiapine carboxylate | 428 | ingentaconnect.com |

| 11-[4-ethyl-1-piperazinyl]dibenzo [b,f] researchgate.netptfarm.pl thiazepine | Ethylpiperazinyl thiazepine | 324 | nih.govingentaconnect.com |

| 2-[2-(4-dibenzo[b,f] researchgate.netptfarm.plthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol (B145695) | Ethyl quetiapine | 412 | nih.govingentaconnect.com |

| 1,4-bis[dibenzo[b,f] researchgate.netptfarm.plthiazepine-11-yl] piperazine (B1678402) | Bis(dibenzo)piperazine | 505 | nih.govingentaconnect.com |

High-Resolution Mass Spectrometry in this compound Research

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. This capability is vital for distinguishing between impurities that may have the same nominal mass but different chemical formulas.

In this compound research, HRMS is used for the sensitive detection and confident structural elucidation of impurities and degradation products. waters.com Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can acquire full-scan data with fragmentation information simultaneously from a single injection. waters.comresearchgate.net This streamlined workflow improves the confidence in impurity identification by providing accurate mass data for both the parent ion and its fragments. waters.com For example, HRMS has been used to identify photodegradation products of Quetiapine, confirming oxidative products by identifying specific fragment ions with high mass accuracy. researchgate.net The accessibility of HRMS allows for comprehensive and rapid results for the identification and confirmation of impurities in this compound API. waters.com

Molecular Pharmacology and Pre Clinical Pharmacodynamics of Quetiapine Fumarate

Receptor Binding Profiles and Affinity Investigations

Quetiapine (B1663577) and norquetiapine (B1247305) interact with multiple serotonin (B10506) receptor subtypes, which is central to their mechanism of action. nih.gov Quetiapine demonstrates a high affinity for the 5-HT2A receptor and functions as a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.comnih.govnih.gov This 5-HT1A partial agonism is a proposed mechanism for its antidepressant and anxiolytic properties. psychopharmacologyinstitute.comnih.gov In vivo studies using single photon emission tomography (SPET) have confirmed that quetiapine treatment leads to significant blockade of cortical 5-HT2A receptors. nih.gov

Interactive Data Table: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| Quetiapine | 390 psychopharmacologyinstitute.com | 640 psychopharmacologyinstitute.com | 1840 psychopharmacologyinstitute.com |

| Norquetiapine | 45 nih.gov | 30 researchgate.net | 107 nih.gov |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

Quetiapine's interaction with dopamine (B1211576) receptors is a key aspect of its antipsychotic activity. It acts as an antagonist at both D1 and D2 receptors. ncats.ionih.gov However, it exhibits a lower affinity for D2 receptors compared to many other antipsychotic agents. oup.com Positron Emission Tomography (PET) studies have shown that at therapeutic doses, quetiapine occupies a relatively low percentage of D2 receptors, in the range of 30-41%. psychopharmacologyinstitute.comnih.govcapes.gov.br This characteristic, combined with a rapid dissociation rate from the D2 receptor—a concept known as the "kiss and run" hypothesis—is thought to contribute to its pharmacological profile. psychopharmacologyinstitute.compsychopharmacologyinstitute.com In comparative PET studies, quetiapine showed a lower D2 occupancy than risperidone (B510) and olanzapine. unc.edu

Its active metabolite, norquetiapine, also binds to dopamine receptors and has a slightly higher affinity for the D2 receptor than quetiapine. jst.go.jp

Interactive Data Table: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 |

| Quetiapine | 990 psychopharmacologyinstitute.com | 380 psychopharmacologyinstitute.com |

| Norquetiapine | 736 caymanchem.com | 196 caymanchem.com |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

Both quetiapine and its metabolite norquetiapine are potent antagonists of the histamine (B1213489) H1 receptor. psychopharmacologyinstitute.compsychopharmacologyinstitute.com Quetiapine demonstrates a very strong affinity for this receptor, as indicated by its low Ki value. psychopharmacologyinstitute.comnih.gov PET studies in healthy volunteers have confirmed high H1 receptor occupancy (H1RO) in the brain, ranging from approximately 56% to 81% after a single administration. nih.gov

Norquetiapine also possesses a very high affinity for the H1 receptor, with a reported Ki value of 3.5 nM. caymanchem.comresearchgate.net This potent antagonism at H1 receptors by both the parent drug and its primary metabolite is a significant feature of their shared pharmacological profile.

Interactive Data Table: Histamine H1 Receptor Binding Affinity (Ki, nM)

| Compound | H1 |

| Quetiapine | 6.9 psychopharmacologyinstitute.com |

| Norquetiapine | 3.5 caymanchem.comresearchgate.net |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

Quetiapine acts as an antagonist at adrenergic receptors, with a notably higher affinity for the α1-adrenergic receptor compared to the α2-adrenergic receptor. psychopharmacologyinstitute.comncats.io The Ki value for quetiapine at the α1A receptor is reported to be 22 nM, whereas its affinity for the α2A receptor is significantly lower, with a Ki of 2900 nM. psychopharmacologyinstitute.com This antagonism at α1-adrenergic receptors is a prominent component of its pharmacodynamic profile. nih.gov

Conversely, the metabolite norquetiapine exhibits a different adrenergic receptor binding pattern. While it has a lower affinity for α1 receptors than quetiapine, it demonstrates a considerably higher affinity for presynaptic α2 receptors, where it functions as a blocker. nih.govjst.go.jp This action may enhance noradrenergic function. nih.gov

Interactive Data Table: Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | α1 | α2 |

| Quetiapine | 22 psychopharmacologyinstitute.com | 2900 psychopharmacologyinstitute.com |

| Norquetiapine | 144 nih.gov | 237 nih.gov |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

Quetiapine's interaction with muscarinic receptors is relatively weak. It has a low affinity for the M1 muscarinic receptor, with some studies noting it lacks appreciable affinity at this site. psychopharmacologyinstitute.comncats.io This low affinity for M1 receptors differentiates it from some other antipsychotic agents.

In contrast, the metabolite norquetiapine has a higher affinity for the M1 receptor than quetiapine. ncats.io Research indicates that norquetiapine binds to M1, M3, and M5 muscarinic receptors and acts as an antagonist. caymanchem.comresearchgate.net

Interactive Data Table: Muscarinic M1 Receptor Binding Affinity (Ki, nM)

| Compound | M1 |

| Quetiapine | >1000 nih.gov |

| Norquetiapine | 23 caymanchem.com |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

A critical distinction in the pharmacological profiles of quetiapine and its metabolite norquetiapine lies in their interaction with the norepinephrine (B1679862) transporter (NET). Quetiapine itself has a negligible affinity for NET and is considered inactive at this transporter. oup.comnih.govoup.com

Interactive Data Table: Norepinephrine Transporter (NET) Binding Affinity (Ki, nM)

| Compound | NET |

| Quetiapine | 927 oup.com |

| Norquetiapine | 12 oup.com |

Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

Molecular Mechanisms of Action (In vitro and Pre-clinical Studies)

The therapeutic effects of quetiapine are rooted in its complex interactions with multiple neurotransmitter systems. Its molecular pharmacology is characterized by a broad receptor binding profile, which has been extensively studied in vitro.

Elucidation of Neurotransmitter Modulation and Intracellular Signaling Pathways by Quetiapine Fumarate (B1241708)

Quetiapine fumarate's mechanism of action involves multifaceted interactions with various neurotransmitter receptors. patsnap.com It demonstrates a notable affinity for serotonin (5-HT) and dopamine (D) receptors, but also interacts with histamine (H) and adrenergic (α) receptors. patsnap.compsychopharmacologyinstitute.com A key characteristic of quetiapine is its higher affinity for the 5-HT2A receptor compared to the dopamine D2 receptor. patsnap.compsychopharmacologyinstitute.com This high 5-HT2A/D2 receptor affinity ratio is a hallmark of many second-generation antipsychotics. psychopharmacologyinstitute.com

In vitro and preclinical studies have elucidated its role as an antagonist at 5-HT2A, D2, histamine H1, and alpha-1 adrenergic receptors. patsnap.compsychopharmacologyinstitute.commdpi.com Furthermore, quetiapine acts as a partial agonist at the 5-HT1A receptor. psychopharmacologyinstitute.comnih.gov This partial agonism at 5-HT1A receptors is believed to contribute to its therapeutic effects in mood disorders. nih.govnih.gov Activation of 5-HT1A receptors can lead to an increase in dopamine neurotransmission in the prefrontal cortex. nih.gov

The primary active metabolite of quetiapine, norquetiapine (also known as N-desalkylquetiapine), possesses a distinct and crucial pharmacological profile. nih.govfrontiersin.org Unlike its parent compound, norquetiapine is a potent inhibitor of the norepinephrine transporter (NET), a property it shares with conventional antidepressant medications. nih.govnih.govnih.gov Norquetiapine also exhibits partial agonist activity at 5-HT1A receptors and acts as an antagonist at 5-HT2C and 5-HT7 receptors. frontiersin.orgnih.gov

Recent computational and pharmacological studies have begun to explore the downstream effects of this receptor modulation on intracellular signaling pathways. Research suggests that quetiapine may influence the MAPK and PI3K/AKT signaling pathways, potentially through targets like BDNF, INS, and EGFR. nih.gov Additionally, studies in cultured astrocytes have shown that quetiapine can biphasically enhance Akt and AMPK signaling and enhance Erk signaling in a concentration-dependent manner. nih.gov The modulation of these pathways is a critical area of ongoing research to fully understand the molecular basis of quetiapine's action.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine Note: Ki is inversely proportional to affinity; lower values indicate higher affinity.

| Receptor/Transporter | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | Reference |

|---|---|---|---|

| Dopamine D2 | 56 | 59 | cambridge.org |

| Serotonin 5-HT2A | 29 | 5 | cambridge.org |

| Serotonin 5-HT1A | 1800 | 570 | cambridge.org |

| Serotonin 5-HT2C | 2800 | 76 | cambridge.org |

| Histamine H1 | 11 | N/A | nih.gov |

| Norepinephrine Transporter (NET) | >10,000 | 29 | cambridge.org |

Research on Rapid Dissociation Hypotheses for D2 Receptors (e.g., "Kiss and Run" Model)

A significant discrepancy noted in clinical studies is that quetiapine appears to have antipsychotic efficacy at a lower D2 receptor occupancy (approximately 30%) than the 60-75% range typically associated with other antipsychotics. psychopharmacologyinstitute.com To explain this, the "kiss and run" hypothesis was proposed. psychopharmacologyinstitute.com This model suggests that quetiapine's mechanism involves a rapid dissociation from the D2 receptor. patsnap.compsychopharmacologyinstitute.com

Preclinical in vitro studies support this hypothesis. Research comparing various antipsychotics found that [3H]quetiapine was displaced from D2 receptors by dopamine at a rate at least 100 times faster than other antipsychotic ligands. nih.gov This rapid release suggests that quetiapine is loosely bound to the D2 receptor. nih.gov This characteristic may allow for a more physiological, transient modulation of dopamine neurotransmission, which could contribute to its clinical profile. nih.gov The rapid "run-off" from the D2 receptor may prevent the prolonged receptor blockade that is associated with certain side effects while still providing therapeutic benefit. psychopharmacologyinstitute.com

Preclinical Investigations into Remyelinating and Neuroprotective Properties of this compound (e.g., Oligodendrocyte Proliferation, Neurotrophic Factor Release)

Beyond its role in neurotransmitter modulation, preclinical research has uncovered potential neuroprotective and remyelinating properties of this compound. researchgate.netnih.govnih.gov These effects have been observed in various non-inflammatory and inflammatory animal models of demyelination, such as those induced by cuprizone (B1210641) or experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.govnih.gov

The proposed mechanisms for these effects are multifaceted. Preclinical studies suggest that quetiapine may:

Stimulate Oligodendrocyte Proliferation and Maturation: Quetiapine has been shown to promote the regeneration of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. researchgate.netnih.govnih.gov In a cuprizone-induced demyelination mouse model, quetiapine treatment during the recovery period significantly increased myelin restoration. researchgate.net

Promote Neurotrophic Factor Release: The compound may encourage the release of neurotrophic factors, which are crucial for neuronal survival and function. researchgate.netnih.govnih.gov

Exhibit Anti-inflammatory and Antioxidant Effects: Quetiapine may exert neuroprotective effects by inhibiting activated microglia, astrocytes, and T lymphocytes, as well as by increasing antioxidant defenses and scavenging free radicals. researchgate.netnih.govnih.gov

These preclinical findings suggest a therapeutic potential for quetiapine beyond its primary indications, pointing towards a role in conditions characterized by demyelination and neuronal loss. researchgate.netnih.gov

Enzyme Interactions and Metabolic Transformations (Pre-clinical and In vitro)

The pharmacokinetic profile of quetiapine is heavily influenced by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com

Characterization of Cytochrome P450 (CYP) Isoenzyme Metabolism of this compound (CYP3A4, CYP2D6, CYP3A5, CYP2C9, CYP2C19)

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal isoenzyme responsible for the metabolism of quetiapine. pharmgkb.orgnih.govdrugbank.com It is estimated that CYP3A4 is responsible for approximately 89% of quetiapine's metabolism. nih.govmdpi.com

Table 2: Cytochrome P450 (CYP) Enzymes Involved in Quetiapine Metabolism

| CYP Isoenzyme | Role in Quetiapine Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme. | pharmgkb.orgnih.govdrugbank.commdpi.com |

| CYP2D6 | Minor role; involved in 7-hydroxylation. | pharmgkb.orgnih.govmdpi.com |

| CYP3A5 | Minor role; may produce a different metabolite pattern. | mdpi.comresearchgate.net |

| CYP2C9 | Minor role. | mdpi.comresearchgate.net |

| CYP2C19 | Minor role. | mdpi.comresearchgate.net |

Identification and Characterization of Primary and Secondary Metabolites (e.g., Norquetiapine, Quetiapine Sulfoxide (B87167), 7-Hydroxyquetiapine)

Quetiapine undergoes extensive metabolic transformation, resulting in several metabolites. pharmgkb.org The major metabolic pathways include sulfoxidation and oxidation. drugbank.com

Quetiapine Sulfoxide: This is considered an inactive metabolite and is formed via the action of CYP3A4. drugbank.com

7-Hydroxyquetiapine: This active metabolite is formed through the action of CYP2D6 directly on quetiapine. mdpi.com Another related active metabolite, 7-hydroxy-N-desalkylquetiapine, is also formed. pharmgkb.org

More recent research has also identified other potential metabolites, such as 7,8-dihydroxy-quetiapine and 7,8-dihydroxy-N-desalkyl-quetiapine, suggesting the involvement of other metabolic pathways that are still under investigation. researchgate.net

Detailed Analysis of Metabolic Pathways (Sulfoxidation, Hydroxylation, Alkyl Chain Oxidation, Phase II Conjugation)

The biotransformation of this compound is extensive, primarily occurring in the liver through several key metabolic pathways. nih.govnih.gov The major routes of metabolism include sulfoxidation, hydroxylation of the dibenzothiazepine ring, and oxidation of the alkyl side chain. pharmgkb.org These reactions are largely mediated by the cytochrome P450 (CYP) enzyme system, with subsequent Phase II conjugation facilitating excretion. nih.govpharmgkb.org

Sulfoxidation: This is a primary metabolic pathway for quetiapine. pharmgkb.org The enzyme CYP3A4 is principally responsible for the conversion of quetiapine to its sulfoxide metabolite, quetiapine sulfoxide. nih.govresearchgate.net

Alkyl Chain Oxidation: This represents another major route of metabolism for quetiapine. pharmgkb.org It includes processes like N-dealkylation, which forms the major active metabolite N-desalkylquetiapine (also known as norquetiapine), and oxidation of the terminal alcohol group to a carboxylic acid. nih.govpharmgkb.orgresearchgate.net N-desalkylquetiapine is considered to be a significant contributor to the therapeutic effects of the parent compound. researchgate.net

Phase II Conjugation: Following the initial Phase I reactions (oxidation, hydroxylation, etc.), quetiapine metabolites undergo Phase II conjugation. pharmgkb.org This synthetic phase involves the attachment of highly polar endogenous molecules, such as glucuronic acid, to the metabolites. semanticscholar.orglongdom.org This process, catalyzed by enzymes like uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, rendering them generally inactive and facilitating their renal elimination. nih.govsemanticscholar.orglongdom.orguomus.edu.iq

The table below summarizes the key metabolic pathways and the enzymes involved.

| Metabolic Pathway | Key Metabolite(s) | Primary Enzyme(s) Involved |

|---|---|---|

| Sulfoxidation | Quetiapine sulfoxide | CYP3A4 nih.govresearchgate.net |

| Hydroxylation | 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine | CYP2D6, CYP3A4 nih.govpharmgkb.orgresearchgate.net |

| Alkyl Chain Oxidation (N-dealkylation) | N-desalkylquetiapine (Norquetiapine) | CYP3A4 nih.govresearchgate.net |

| Phase II Conjugation | Glucuronide conjugates | UGTs nih.gov |

In vitro Studies on Drug-Enzyme Induction and Inhibition by this compound

In vitro investigations using human liver microsomes and recombinant cytochrome P450 enzymes have been crucial in elucidating the drug-drug interaction potential of this compound. nih.gov

Enzyme Inhibition by Quetiapine: In vitro studies have demonstrated that at clinically relevant concentrations, quetiapine does not exert a significant inhibitory effect on the primary CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This suggests a low potential for quetiapine to alter the metabolism of other drugs metabolized by these pathways.

Impact of Enzyme Inhibitors on Quetiapine: Conversely, quetiapine metabolism is susceptible to inhibition by other drugs. As CYP3A4 is the primary enzyme responsible for its clearance, potent inhibitors of CYP3A4 can significantly impact quetiapine's pharmacokinetics. nih.govnih.gov

CYP3A4 Inhibition: In vitro studies show that strong CYP3A4 inhibitors, such as the antifungal agent ketoconazole, can cause almost complete inhibition of quetiapine metabolism at low concentrations. nih.govnih.gov

Enzyme Induction: Potent inducers of the CYP3A4 enzyme can increase the clearance of quetiapine. nih.gov For instance, co-administration with the CYP3A4 inducer phenytoin (B1677684) has been shown to increase quetiapine clearance. nih.gov

The table below summarizes the in vitro findings on enzyme interactions.

| Interaction Type | Enzyme | Effect | Example Agent |

|---|---|---|---|

| Inhibition of Quetiapine Metabolism | CYP3A4 | Significantly increased quetiapine levels | Ketoconazole nih.govnih.gov |

| Inhibition of Quetiapine Metabolism | CYP2D6 | Not clinically relevant | N/A nih.gov |

| Induction of Quetiapine Metabolism | CYP3A4 | Significantly decreased quetiapine levels | Phenytoin nih.gov |

| Inhibition by Quetiapine | CYP1A2, 2C9, 2C19, 2D6, 3A4 | No significant effect at clinical concentrations | Quetiapine nih.gov |

P-glycoprotein (ABCB1) Substrate and Inhibitor Activity of this compound

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB1 gene, is an efflux pump that limits the intracellular accumulation and tissue penetration of various xenobiotics. nih.govmdpi.com In vitro studies have established that quetiapine has a moderate to strong affinity for P-gp, acting as both a substrate and an inhibitor. pharmgkb.org

Substrate Activity: As a P-gp substrate, quetiapine is actively transported out of cells. This is particularly relevant at the blood-brain barrier, where P-gp is highly expressed and functions to limit the brain penetration of many drugs, including quetiapine. nih.gov

Inhibitor Activity: Quetiapine also demonstrates inhibitory effects on P-gp activity. pharmgkb.org However, some in vitro studies have suggested that the concentrations required for significant P-gp inhibition at the blood-brain barrier may not be clinically relevant. pharmgkb.org Research into reversible dimers of quetiapine has shown the potential to create molecules with significantly more potent P-gp inhibitory activity compared to monomeric quetiapine. nih.gov These dimers have been shown to strongly inhibit P-gp transport in human brain capillary endothelial cells and at the blood-brain barrier in animal models. nih.gov The transporter can be stimulated or modulated by compounds that act as substrates or inhibitors, but the precise molecular mechanisms are still under investigation. mdpi.com

Protein Binding and Interaction Studies (e.g., Human Serum Albumin)

Pharmacokinetic studies show that quetiapine is highly bound to plasma proteins, with an approximate binding percentage of 83%. nih.gov The primary binding protein in the blood is human serum albumin (HSA), a crucial transport protein that carries numerous endogenous and exogenous compounds. nih.govnih.govnih.gov The interaction between quetiapine and HSA is characterized by moderate binding affinity and is a spontaneous process. nih.govmdpi.com This binding is reversible, typically involving weak interactions that allow for the transport and release of the drug. nih.gov

Characterization of Binding Sites and Regions (e.g., Subdomain IB)

Human serum albumin is a large globular protein composed of three homologous domains (I, II, and III), each divided into subdomains A and B. mdpi.com While the principal drug-binding regions are often Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA), studies on quetiapine reveal a different binding preference. mdpi.commdpi.com

Through competitive displacement experiments and molecular docking simulations, it has been demonstrated that quetiapine preferentially binds to subdomain IB , also referred to as Site III. nih.govnih.govmdpi.com Molecular docking analyses have further characterized the binding pocket, identifying specific amino acid residues that form hydrogen bonds with quetiapine, namely VAL120 and ASP173 . mdpi.com

Thermodynamic Analysis and Molecular Forces Governing Protein-Ligand Interaction

Thermodynamic analysis provides fundamental insights into the energetics and driving forces of the quetiapine-HSA interaction. sonar.chresearchgate.net Studies have shown that the binding process is spontaneous and exothermic. nih.govmdpi.com

The primary molecular forces governing this protein-ligand interaction are:

Hydrophobic forces: These are confirmed to be the predominant forces involved in the formation of the HSA-quetiapine complex. nih.govnih.govmdpi.com

Hydrogen bonding and van der Waals interactions: These forces also play a significant role in the binding process. nih.govmdpi.comresearchgate.net

Fluorescence spectroscopy experiments conducted at different temperatures have allowed for the calculation of key thermodynamic parameters. The binding constant (Kb) for the HSA-quetiapine system was determined to be in the order of 10⁴ M⁻¹, which indicates a moderate binding affinity. mdpi.com

The table below presents the thermodynamic parameters for the HSA-Quetiapine interaction from a representative study. mdpi.com

| Parameter | Description | Inference |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative values at different temperatures | The binding process is spontaneous. nih.govmdpi.com |

| ΔH (Enthalpy Change) | Negative value | The binding process is exothermic. mdpi.com |

| ΔS (Entropy Change) | Positive value | Indicates the major role of hydrophobic interactions. nih.govmdpi.com |

Multi-Spectroscopic and Computational Approaches to Protein Binding Studies

A combination of spectroscopic techniques and computational modeling has been employed to comprehensively investigate the binding mechanism of quetiapine to HSA. nih.govnih.gov

Multi-Spectroscopic Approaches:

UV-Vis Absorption Spectroscopy: The observation of hyperchromicity (an increase in absorption intensity) in the HSA spectrum upon the addition of quetiapine suggests the formation of a ground-state complex between the drug and the protein. nih.govnih.govmdpi.com

Fluorescence Emission Spectroscopy: This is a key technique for studying protein-ligand interactions. nih.gov Quetiapine was found to quench the intrinsic fluorescence of HSA, which is primarily due to its tryptophan residues. nih.govmdpi.com The analysis of this quenching effect confirmed the formation of the HSA-quetiapine complex and revealed that the quenching mechanism is static, meaning a non-fluorescent complex is formed. nih.govnih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary structure of a protein upon ligand binding. mdpi.com For the HSA-quetiapine system, CD results showed that the binding of quetiapine induces conformational changes in the alpha-helical content of HSA. nih.govnih.govmdpi.com

Computational Approaches:

Molecular Docking: These in silico simulations have been instrumental in visualizing the interaction at an atomic level. nih.gov Docking studies predicted that quetiapine binds within subdomain IB of HSA, a finding that was corroborated by experimental site marker displacement studies. nih.govmdpi.com This computational method also helped identify the specific amino acid residues and the types of molecular forces, such as hydrogen bonds, involved in stabilizing the complex. mdpi.com

Pre Clinical Pharmacokinetics and Disposition Research

Absorption and Distribution Studies in Non-Human Models

Pre-clinical investigations in various animal models have been fundamental in characterizing the absorption and distribution of quetiapine (B1663577). Following administration, quetiapine is readily absorbed and extensively distributed throughout the body, with notable penetration into the central nervous system.

Initial studies in rats, dogs, and cynomolgus monkeys indicated that the compound undergoes significant pre-systemic metabolism, a characteristic of first-pass effect following oral absorption. fda.gov In rodent models, quetiapine has been shown to alter neurotransmission in specific brain regions, such as the limbic system, which is indicative of its ability to cross the blood-brain barrier and distribute to its site of action. psychiatrist.com

A key study in male Wistar rats provided detailed insights into the tissue distribution of quetiapine. nih.gov Following intravenous administration, the drug was quantified in plasma, liver, and brain tissue. This research highlighted that nanoencapsulation could alter the distribution profile, leading to an increase in liver exposure, possibly by reducing the metabolic process. nih.gov

Further research using a semi-mechanistic population model in both naive and schizophrenic-like rat models provided a more granular view of brain disposition. nih.gov By using microdialysis, researchers could measure unbound quetiapine concentrations in the brain, confirming bidirectional transport across the blood-brain barrier. nih.gov This modeling showed that while a disease state (schizophrenia-like) could decrease brain exposure to the free drug, this effect could be reversed by using a lipid-core nanocapsule formulation, indicating that the delivery system can govern tissue distribution. nih.gov Studies have also identified key metabolites, such as Norquetiapine (B1247305) and 7-hydroxyquetiapine, in the prefrontal cortex and midbrain of rats, confirming the distribution of metabolites to the brain. nih.gov

Table 1: Pre-clinical Distribution Findings for Quetiapine

| Model/Study Type | Key Findings | Reference(s) |

|---|---|---|

| Wistar Rats | Intravenous administration led to quantifiable levels in plasma, liver, and brain. Nanoencapsulation increased liver exposure. | nih.gov |

| Naive & SCZ-like Rats | Semi-mechanistic modeling confirmed bidirectional transport across the blood-brain barrier. Nanocarriers were shown to govern brain tissue distribution. | nih.gov |

| Rodent Models | Demonstrated occupancy at the noradrenaline transporter (NET) in the brain at behaviorally relevant doses. | nih.gov |

Excretion Pathways in Non-Human Models

The elimination of quetiapine from the body occurs primarily through extensive hepatic metabolism, followed by the excretion of its metabolites. Pre-clinical studies using radiolabeled [14C]quetiapine were conducted in rats, dogs, and cynomolgus monkeys to trace the compound's metabolic and excretory pathways. fda.gov These foundational non-human studies established that quetiapine is comprehensively metabolized, with very little of the parent drug being excreted unchanged. fda.gov

The primary metabolic pathways identified involve oxidation and sulfoxidation. nih.gov In rats, key metabolites resulting from these transformations include Norquetiapine (N-desalkylquetiapine), O-dealkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide (B87167). nih.gov These metabolites are then eliminated from the body.

While specific quantitative excretion percentages for each non-human species are not detailed in the available literature, the collective results from these animal studies underpin the data obtained from human trials. In humans, after administration of [14C]quetiapine, approximately 73% of the radioactivity is recovered in the urine and 21% in the feces, with less than 1% being excreted as the unchanged parent drug. wikipedia.orgbiomolther.org This profile of extensive metabolism prior to renal and fecal excretion is consistent across all species studied, originating with the pre-clinical evaluations in rats and dogs. fda.govnih.gov

Population Pharmacokinetics Modeling Based on Pre-clinical and Theoretical Frameworks

Population pharmacokinetic (PopPK) modeling is a crucial tool for understanding the variability in drug exposure and response. In the context of quetiapine, modeling based on pre-clinical and theoretical data has been instrumental in bridging the gap between in vitro experiments and in vivo outcomes.

Physiologically Based Pharmacokinetic (PBPK) modeling represents a key theoretical framework. These models are built from the ground up using in vitro data on the drug's properties (e.g., solubility, permeability) and its interaction with metabolic enzymes (e.g., CYP3A4), combined with physiological data from the species of interest. nih.govresearchgate.net A PBPK model for quetiapine was developed using such in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical data. nih.gov This model was then used to quantitatively predict the pharmacokinetics of different formulations (Immediate-Release vs. Extended-Release) and to extrapolate findings from adult to pediatric populations, demonstrating the predictive power of these theoretical frameworks. nih.gov

Furthermore, semi-mechanistic PopPK models have been developed directly from pre-clinical experimental data. One such study utilized data from naive and schizophrenic-like rats to simultaneously model quetiapine concentrations in plasma (total and unbound) and the brain (unbound). nih.gov This model successfully characterized the bidirectional transport across the blood-brain barrier and quantified how a nanocarrier formulation altered the drug's disposition. nih.gov Such pre-clinical models are invaluable for exploring the potential of new drug delivery systems and understanding the mechanisms that control drug distribution to the target site before moving into human trials. nih.gov

Bioavailability Enhancement Studies in Pre-clinical Models (e.g., Nanosuspensions)

Quetiapine fumarate (B1241708) is characterized by low aqueous solubility, which can limit its oral bioavailability. nih.govnih.gov Consequently, significant pre-clinical research has focused on developing novel formulations to enhance its absorption and systemic exposure. Nanosuspensions and other nanoparticle systems have been a primary area of investigation.

The main objective of creating a quetiapine fumarate nanosuspension is to increase the drug's surface area, thereby improving its dissolution rate and subsequent absorption. psychiatrist.comnih.gov In vitro studies have shown that nanosuspensions can achieve a significantly faster and higher cumulative drug release compared to the pure drug substance. psychiatrist.comnih.gov

More advanced pre-clinical studies have evaluated these novel formulations in animal models to confirm bioavailability enhancement in vivo. A pivotal study involved the development of this compound-loaded Solid Lipid Nanoparticles (SLNs). researchgate.net When these SLNs were administered orally to a rat model, a 10-fold increase in the area under the curve (AUC) was observed compared to a suspension of the pure drug. researchgate.net This substantial increase in relative bioavailability was attributed to several factors, including the potential to bypass first-pass metabolism via intestinal lymphatic transport and increased permeability due to the formulation's components. researchgate.net

Table 2: Summary of Pre-clinical Bioavailability Enhancement Studies

| Formulation | Animal Model | Key Outcome | Mechanism of Enhancement | Reference(s) |